molecular formula C24H54OSn2<br>C12H28OSn B1587871 Tributyltin hydroxide CAS No. 80883-02-9

Tributyltin hydroxide

Cat. No.: B1587871
CAS No.: 80883-02-9
M. Wt: 307.1 g/mol
InChI Key: OBJUNZXGAPWSDV-UHFFFAOYSA-N
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Description

Tributyltin Hydroxide is an antifoulant agent and a wood preservative .


Molecular Structure Analysis

Tributyltin hydride, a related compound, has a linear formula of [CH3(CH2)3]3SnH . The molecular weight is 291.06 . The structure of Tributyltin compounds generally consists of three butyl groups covalently bonded to a tin (IV) atom .


Chemical Reactions Analysis

Tributyltin hydride is used in organic synthesis. Combined with azobisisobutyronitrile (AIBN) or by irradiation with light, tributyltin hydride converts organic halides (and related groups) to the corresponding hydrocarbon . This process occurs via a radical chain mechanism involving the radical

Scientific Research Applications

Environmental and Biological Impacts

TBT has been identified as a potent contaminant with widespread effects in marine and freshwater ecosystems. Its toxic effects extend to a variety of marine organisms, including endocrine disruption in fish, imposex in mollusks, and altered steroidogenesis in aquatic species. Studies have shown that TBT exposure can lead to significant health and developmental issues in aquatic wildlife, including:

  • Endocrine Disruption and Reproductive Effects

    TBT exposure has been linked to masculinization of female fish, such as the Japanese flounder, where dietary exposure to TBT caused sex reversal in genetically female fish. This indicates TBT's role as an endocrine disruptor capable of affecting sex differentiation processes (Shimasaki et al., 2003).

  • Neurotoxic Effects

    Research on rat cortical neurons suggests that tributyltin can induce glutamate excitotoxicity, leading to neuronal death. This mechanism involves increased release of glutamate and subsequent activation of glutamate receptors, highlighting TBT's potential to cause neurotoxicity in exposed organisms (Nakatsu et al., 2006).

  • Immunotoxicity

    TBT exposure has been associated with thymic atrophy in vivo, primarily due to the induction of thymocyte apoptosis. This effect suggests that TBT can compromise the immune system of exposed animals, further contributing to its toxic profile (Raffray & Cohen, 2005).

  • Metabolic and Physiological Disruptions

    Exposure to TBT has been shown to cause obesity and hepatic steatosis in male mice, with observed increases in body weight and alterations in metabolic hormone levels. These findings indicate that TBT can disrupt metabolic processes and contribute to significant health issues in exposed organisms (Zuo et al., 2011).

  • Environmental Persistence and Bioaccumulation

    The environmental persistence and bioaccumulation potential of TBT pose long-term risks to aquatic ecosystems. Research has focused on understanding the fate of TBT in the environment and developing remediation techniques to mitigate its impacts (Du et al., 2014).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tributyltin Hydroxide can induce antioxidant enzymes’ activities and result in oxidative damage in the hepatopancreas of Bellamya aeruginosa after 28-day exposure . It interacts with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .

Cellular Effects

This compound alters a range of reproductive, developmental, and metabolic pathways at the organism level . It may cause developmental malformations in oyster, death of mussels and deformation of gastropod after aqueous exposure in ng/L concentrations .

Molecular Mechanism

The primary endocrine mechanism of action of this compound is its interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Temporal Effects in Laboratory Settings

This compound-induced responses are known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . Mortality occurs at water concentrations ten times higher .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Concentrations in the range of 1 ng/L for water exposure (10 ng/g for whole-body burden) have been shown to elicit endocrine-type responses .

Metabolic Pathways

This compound can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .

Transport and Distribution

In seawater at average pH 8 and ionic strength 0.5M 93% of the this compound in solution occurs as the hydroxide complex .

Properties

InChI

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHPEAQVCCPLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)CCCC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074441
Record name Stannane, tributylhydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-97-6
Record name Tributylhydroxytin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyltin hydroxide
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Record name Stannane, tributylhydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyltin hydroxide
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Record name TRIBUTYLHYDROXYTIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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